molecular formula C16H15ClN2O4S B2887250 1-(2-chlorophenyl)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide CAS No. 922064-25-3

1-(2-chlorophenyl)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide

Cat. No. B2887250
CAS RN: 922064-25-3
M. Wt: 366.82
InChI Key: ZWOAGROPAGIQRN-UHFFFAOYSA-N
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Description

The compound “1-(2-chlorophenyl)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide” is a substituted 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine . It is a modulator of the trace amine-associated receptor 1 (TAAR1), and it has potential applications in treating diseases, disorders, or conditions mediated by trace amine receptors TAAR1, such as mental disorders, cognitive disorders, metabolic disorders, neurological, and neurodegenerative diseases .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques, including Fourier-transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance (^1H NMR), and carbon-13 nuclear magnetic resonance (^13C NMR) .

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis and photophysical properties of compounds involving methanesulfonamido groups have been explored, highlighting their role in excited state intramolecular proton-transfer fluorescence, which could be relevant for applications in detecting mediums or as fluorophores in scientific research (Kauffman & Bajwa, 1993).

Applications in Antimicrobial and Anticancer Activities

  • A study on amido sulfonamido methane linked bis heterocycles, including bis-oxazoles, thiazoles, and imidazoles, has shown promising antimicrobial and anticancer activities. This suggests that compounds with methanesulfonamide linkage could potentially be applied in developing treatments against various infections and cancers (Premakumari et al., 2014).

Role in Facilitating Chemical Reactions

  • The presence of unprotected primary sulfonamide groups has been found to enable [1,4]oxazepine ring construction, acting as enzyme prosthetic zinc-binding groups when the resulting [1,4]oxazepine sulfonamides are employed as carbonic anhydrase inhibitors. This indicates the potential of such compounds in medicinal chemistry and enzyme inhibition research (Sapegin et al., 2018).

Mechanism of Action

As a modulator of the trace amine-associated receptor 1 (TAAR1), this compound may interact with the TAAR1 receptor to exert its effects . TAAR1 is a G protein-coupled receptor expressed in the brain and known to influence neurotransmission.

Future Directions

The future directions for this compound could involve further exploration of its potential therapeutic applications, particularly in the treatment of mental disorders, cognitive disorders, metabolic disorders, neurological, and neurodegenerative diseases .

properties

IUPAC Name

1-(2-chlorophenyl)-N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O4S/c17-14-4-2-1-3-11(14)10-24(21,22)19-12-5-6-15-13(9-12)16(20)18-7-8-23-15/h1-6,9,19H,7-8,10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWOAGROPAGIQRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3Cl)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chlorophenyl)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide

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